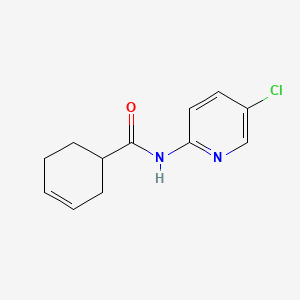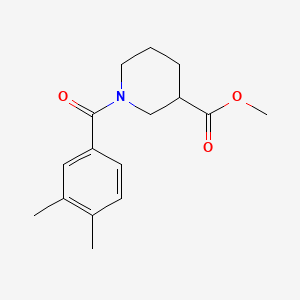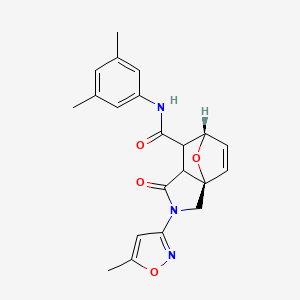![molecular formula C22H21N3O6 B13375251 Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate](/img/structure/B13375251.png)
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a unique structure that includes an isoxazole ring, a benzoate ester, and a tricyclic core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The tricyclic core can be constructed using a series of cyclization reactions, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The isoxazole ring and tricyclic core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
(5-Methyl-3-isoxazolyl)methylamine: A simpler compound with a similar isoxazole ring structure.
3-Ethyl-5-isoxazolyl methanol: Another compound featuring the isoxazole ring, but with different functional groups.
Uniqueness
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is unique due to its complex tricyclic core and the combination of functional groups, which provide it with distinct chemical and biological properties compared to simpler isoxazole derivatives.
属性
分子式 |
C22H21N3O6 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
ethyl 3-[[(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1 |
InChI 键 |
BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
手性 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)

![N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13375178.png)
![7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13375188.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)

![N-{4-[5-(2,4-dichlorobenzoyl)-2-(4-morpholinyl)-3-thienyl]phenyl}acetamide](/img/structure/B13375207.png)
![2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B13375211.png)
![1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B13375218.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B13375224.png)
![2-[2-(4-methoxyphenyl)vinyl]-5-phenyl-1H-[1,2,4]triazino[4,3-a]quinazoline-1,6(5H)-dione](/img/structure/B13375237.png)

![Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate](/img/structure/B13375255.png)
